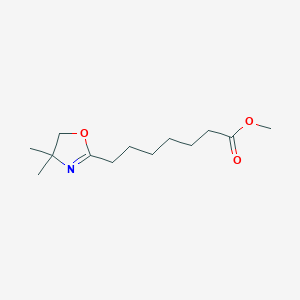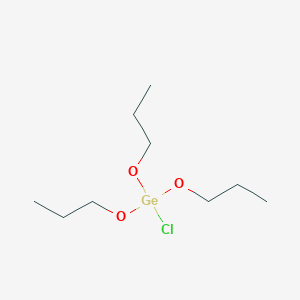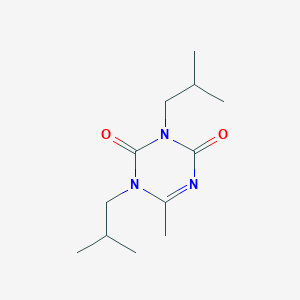
N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol is a compound that combines the properties of an amine and a nitrophenol The amine component, N,N-dimethyl-2-propylpentan-1-amine, is a derivative of pentanamine with two methyl groups attached to the nitrogen atom The nitrophenol component, 2,4,6-trinitrophenol, is a highly nitrated phenol known for its explosive properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-propylpentan-1-amine typically involves the alkylation of 2-propylpentan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
For the preparation of 2,4,6-trinitrophenol, phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces three nitro groups into the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of N,N-dimethyl-2-propylpentan-1-amine follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The production of 2,4,6-trinitrophenol in industrial settings involves large-scale nitration reactors with advanced cooling systems to manage the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-propylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to form amino derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, while the nitro groups can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol involves interactions with molecular targets such as enzymes and receptors. The amine component can act as a ligand, binding to specific sites on proteins and altering their activity. The nitrophenol component can undergo redox reactions, generating reactive intermediates that can interact with cellular components and affect biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-2-phenylpropan-1-amine: An analog with a phenyl group instead of a propyl group.
2-propylpentan-1-amine: A simpler amine without the dimethyl substitution.
2,4,6-trinitrotoluene: A similar nitro compound with a toluene backbone.
Uniqueness
N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol is unique due to the combination of an amine and a highly nitrated phenol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
93153-87-8 |
|---|---|
Formule moléculaire |
C16H26N4O7 |
Poids moléculaire |
386.40 g/mol |
Nom IUPAC |
N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H23N.C6H3N3O7/c1-5-7-10(8-6-2)9-11(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,5-9H2,1-4H3;1-2,10H |
Clé InChI |
BNLRCXBSFKNOOF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)CN(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)


![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)




